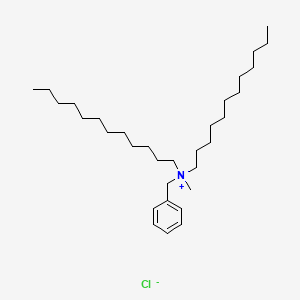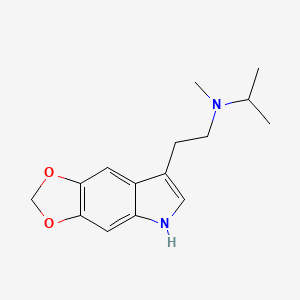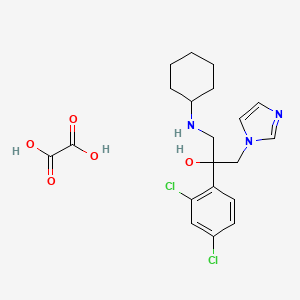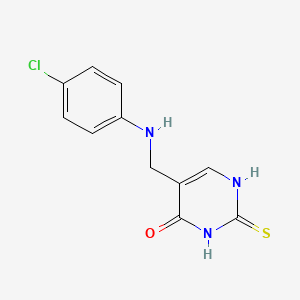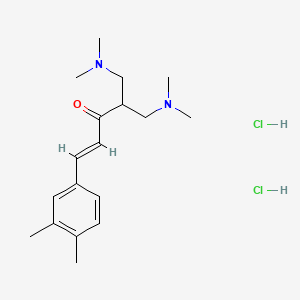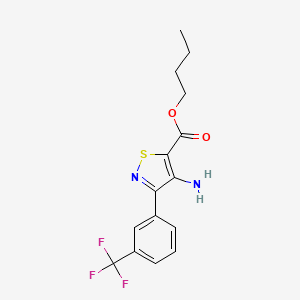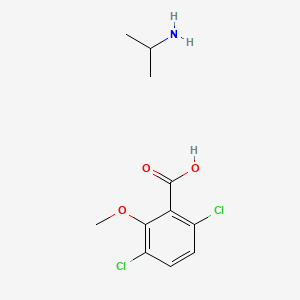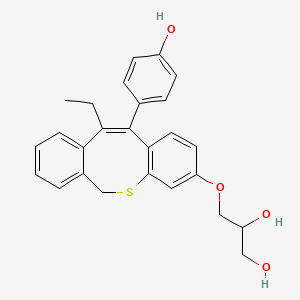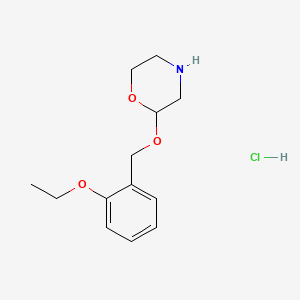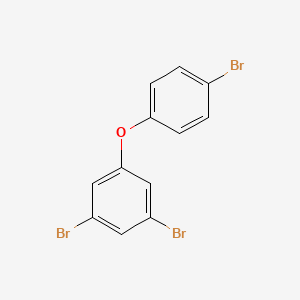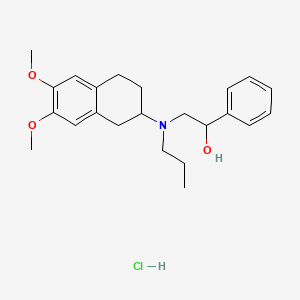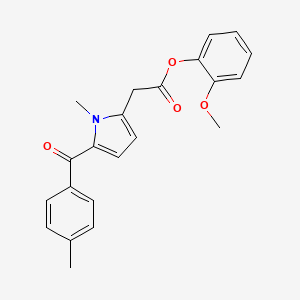
1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-methoxyphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a pyrrole ring substituted with a methyl group, a p-toluoyl group, and an acetic acid esterified with guaiacol. This compound is often studied for its potential pharmaceutical and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring is typically synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Substitution Reactions: The methyl and p-toluoyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures.
Esterification: The final step involves the esterification of the acetic acid group with guaiacol. This reaction is typically carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester exerts its effects involves several molecular targets and pathways:
Cyclooxygenase Inhibition: The compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Signal Transduction: The compound may modulate various signaling pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester can be compared with other similar compounds, such as:
Tolmetin: A non-steroidal anti-inflammatory drug (NSAID) with a similar pyrrole structure but different substituents.
Ibuprofen: Another NSAID with a different core structure but similar anti-inflammatory properties.
Naproxen: An NSAID with a similar mechanism of action but different chemical structure.
The uniqueness of 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88149-59-1 |
|---|---|
Molekularformel |
C22H21NO4 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C22H21NO4/c1-15-8-10-16(11-9-15)22(25)18-13-12-17(23(18)2)14-21(24)27-20-7-5-4-6-19(20)26-3/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
QVLFOXWWEVUHME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


